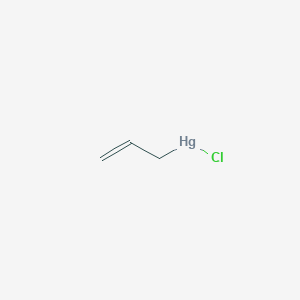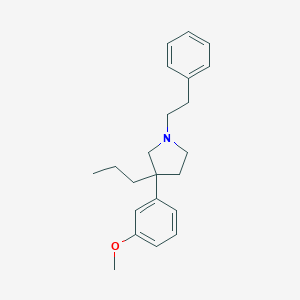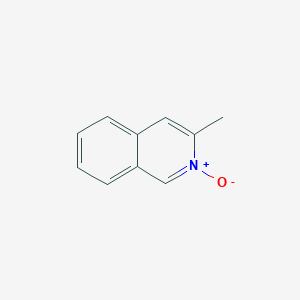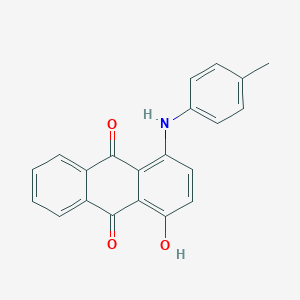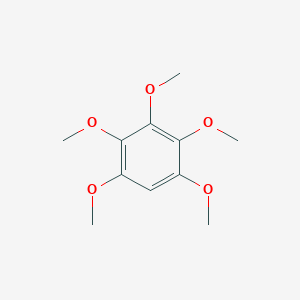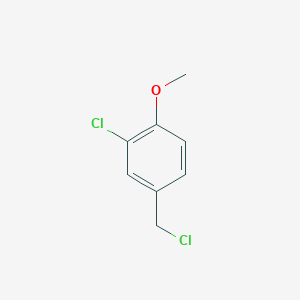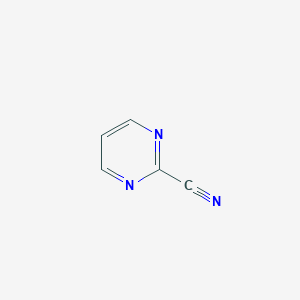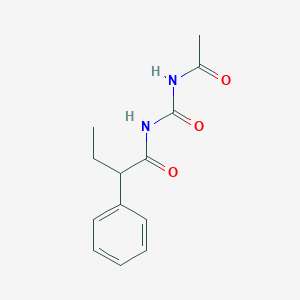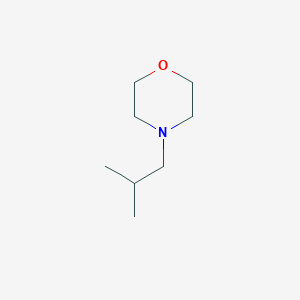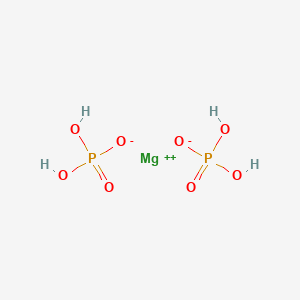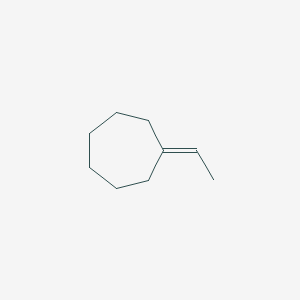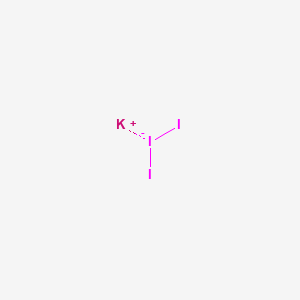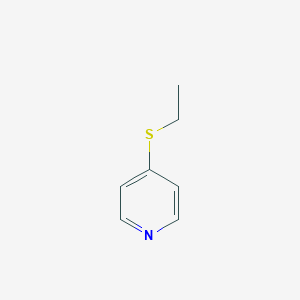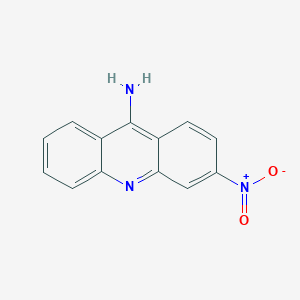
Acridine, 9-amino-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9-amino-3-nitro-, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 223-225°C. Acridine, 9-amino-3-nitro-, is a derivative of acridine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of acridine, 9-amino-3-nitro-, varies depending on its application. As a fluorescent probe, it intercalates into the DNA and RNA helix, causing a shift in the absorption and emission spectra. As a photosensitizer, it generates singlet oxygen upon light activation, which leads to cell death in cancer cells. As an antimicrobial agent, it disrupts the cell membrane and inhibits DNA replication and protein synthesis. As an anti-cancer agent, it induces apoptosis and inhibits cell proliferation.
Direcciones Futuras
There are several future directions for acridine, 9-amino-3-nitro-, in scientific research. It has the potential to be used as a diagnostic tool for cancer and infectious diseases. It could also be explored for its potential as a therapeutic agent for cancer and antimicrobial infections. Additionally, further studies could be conducted to elucidate its mechanism of action and potential side effects.
Conclusion
Acridine, 9-amino-3-nitro-, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Acridine, 9-amino-3-nitro-, has the potential to be used in various applications, including as a fluorescent probe, photosensitizer, antimicrobial agent, and anti-cancer agent. Further studies are needed to fully understand its potential and limitations in scientific research.
Efectos Bioquímicos Y Fisiológicos
Acridine, 9-amino-3-nitro-, has been found to have various biochemical and physiological effects. It has been shown to cause DNA damage and inhibit DNA repair mechanisms. It has also been found to induce oxidative stress and cause lipid peroxidation. In addition, it has been shown to affect the mitochondrial membrane potential and cause mitochondrial dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acridine, 9-amino-3-nitro-, has several advantages for lab experiments, including its fluorescent properties, antimicrobial activity, and potential as an anti-cancer agent. However, it also has limitations, including its potential cytotoxicity, limited solubility in aqueous solutions, and potential for non-specific binding.
Métodos De Síntesis
Acridine, 9-amino-3-nitro-, can be synthesized using various methods, including the nitration of acridine followed by reduction of the nitro group. Another method involves the reaction of 9-chloroacridine with nitrous acid to obtain 9-nitroacridine, which is then reduced to acridine, 9-amino-3-nitro-. The synthesis method employed depends on the desired yield, purity, and properties of the compound.
Aplicaciones Científicas De Investigación
Acridine, 9-amino-3-nitro-, has been used in scientific research for various applications. It has been used as a fluorescent probe for DNA and RNA due to its ability to intercalate into nucleic acids. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Acridine, 9-amino-3-nitro-, has been studied for its antimicrobial properties and has been found to be effective against various bacteria and fungi. Additionally, it has been explored for its potential as an anti-cancer agent and has shown promising results in vitro.
Propiedades
Número CAS |
14252-03-0 |
|---|---|
Nombre del producto |
Acridine, 9-amino-3-nitro- |
Fórmula molecular |
C13H9N3O2 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
3-nitroacridin-9-amine |
InChI |
InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H,(H2,14,15) |
Clave InChI |
RFGXJQLQGRJKMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
Otros números CAS |
14252-03-0 |
Sinónimos |
3-Nitroacridin-9-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




